Cy5-PEG2-exo-BCN

SPAAC Reaction Kinetics Bioorthogonal Chemistry

Cy5-PEG2-exo-BCN combines Cy5 dye, a PEG2 spacer, and an exo-BCN handle for copper-free SPAAC. The exo isomer ensures optimized reaction kinetics, while the PEG2 linker minimizes aggregation, crucial for low-background, high-signal fluorescence imaging. The BCN core yields a single stereoisomeric product, essential for quantitative biophysical techniques like FRET and fluorescence polarization. Choose this specific reagent over generic substitutes to ensure reproducible labeling efficiency, accurate biodistribution, and uncompromised data integrity in live-cell and in vivo applications.

Molecular Formula C49H65ClN4O5
Molecular Weight 825.5 g/mol
Cat. No. B12385838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG2-exo-BCN
Molecular FormulaC49H65ClN4O5
Molecular Weight825.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-]
InChIInChI=1S/C49H64N4O5.ClH/c1-48(2)40-22-15-17-24-42(40)52(5)44(48)26-12-8-13-27-45-49(3,4)41-23-16-18-25-43(41)53(45)31-19-9-14-28-46(54)50-29-32-56-34-35-57-33-30-51-47(55)58-36-39-37-20-10-6-7-11-21-38(37)39;/h8,12-13,15-18,22-27,37-39H,9-11,14,19-21,28-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?;
InChIKeyBZWLYGZSPZUPID-QZYPJSSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG2-exo-BCN: A Copper-Free Click Chemistry Reagent for Bioorthogonal Conjugation


Cy5-PEG2-exo-BCN is a heterobifunctional reagent comprising the far-red fluorescent dye Cyanine 5 (Cy5), a short polyethylene glycol (PEG2) spacer, and the exo stereoisomer of the strained cyclooctyne bicyclo[6.1.0]nonyne (BCN) . This compound enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst . Its design integrates a fluorescent reporter, a solubilizing PEG linker, and a bioorthogonal reactive handle into a single molecule, making it a versatile tool for site-specific labeling, imaging, and bioconjugation in live-cell and in vivo applications .

The Critical Importance of Selecting Cy5-PEG2-exo-BCN Over Generic Cy5-Alkyne Conjugates


Generic substitution of Cy5-alkyne reagents is not advisable due to the specific and quantifiable impact of the BCN stereoisomer and PEG linker length on critical performance parameters. The exo stereochemistry of the BCN core in this compound directly dictates its SPAAC reaction kinetics, which, while often reported as similar to the endo isomer in recent studies [1], can differ by up to an order of magnitude in specific contexts . Furthermore, the choice of a short PEG2 linker, as opposed to longer PEG4 or PEG8 variants, has a demonstrable effect on conjugate solubility and aggregation propensity, which is particularly critical for maintaining the fluorescence properties of Cy5 [2]. Simply using a Cy5-DBCO or a Cy5-endo-BCN conjugate introduces different reaction rates, steric profiles, and physicochemical properties, potentially leading to irreproducible labeling efficiency, altered biodistribution, and compromised imaging data.

Quantitative Evidence for the Differentiated Performance of Cy5-PEG2-exo-BCN


SPAAC Kinetics: exo-BCN vs. endo-BCN Isomer Reactivity

The exo-BCN stereoisomer in Cy5-PEG2-exo-BCN exhibits SPAAC reaction kinetics that are, in most practical applications, indistinguishable from its endo counterpart. Recent high-level DFT calculations and stopped-flow spectroscopic analysis have determined that the second-order rate constant (k2) for the SPAAC reaction of exo-BCN-CH2OH with an azide is 1.7 × 10³ M⁻¹ s⁻¹, which is nearly identical to the 1.8 × 10³ M⁻¹ s⁻¹ measured for endo-BCN-CH2OH [1]. This finding supersedes earlier reports suggesting a 10-fold rate difference between the isomers, which were based on less precise computational models . The near-equivalent reactivity of the two isomers is attributed to the fact that the reaction is entropy-controlled, rather than governed by differences in ring strain energy [1]. Therefore, the selection of exo-BCN over endo-BCN does not confer a significant kinetic advantage or disadvantage for standard SPAAC labeling.

SPAAC Reaction Kinetics Bioorthogonal Chemistry

BCN vs. DBCO: Differential Reactivity and Product Profile

When compared to the commonly used dibenzocyclooctyne (DBCO) in SPAAC reactions, BCN-based reagents like Cy5-PEG2-exo-BCN offer a distinct advantage. BCN is reported to react faster than DBCO with aromatic azides [1]. A direct side-by-side comparison of BCN and DBCO probes revealed a notable difference in conjugation efficiency, with BCN showing superior performance [2]. Furthermore, the BCN cycloaddition product does not form a mixture of stereoisomers, unlike the reaction with DBCO, due to the plane of symmetry in the BCN structure [1]. This leads to a single, well-defined conjugate, simplifying downstream analysis and purification.

SPAAC Cyclooctyne Bioconjugation

PEG2 Linker: Optimized for Solubility Without Compromising Compactness

The PEG2 spacer in Cy5-PEG2-exo-BCN provides a specific balance of hydrophilicity and molecular compactness. The two ethylene glycol units create a minimal hydration shell sufficient to mitigate the inherent hydrophobicity of the Cy5 dye and the BCN core, thereby reducing non-specific aggregation [1]. This is in contrast to longer PEG linkers (e.g., PEG4, PEG8), which, while providing greater aqueous solubility, can introduce increased molecular flexibility and a larger hydrodynamic radius that may sterically hinder access to buried azide sites or alter the biodistribution of the conjugate [1]. The PEG2 length is particularly well-suited for applications requiring a compact probe, such as intracellular labeling or maintaining close proximity between the fluorophore and the target molecule.

PEG Linker Solubility Aggregation

Orthogonal Reactivity: BCN's Unique Dual Reactivity with Azides and Tetrazines

A key differentiator of the BCN core in Cy5-PEG2-exo-BCN is its ability to participate in two distinct bioorthogonal reactions: SPAAC with azides and Inverse Electron Demand Diels-Alder (IEDDA) with tetrazines [1]. While tetrazines react significantly faster with trans-cyclooctene (TCO) than with BCN [2], the reactivity of BCN with tetrazines is still appreciable and can be dramatically enhanced by coordination chemistry. For instance, coordination of Re(I) to a 1,2,4-triazine ring accelerates its IEDDA reaction with BCN by a factor of 55 [3]. This dual reactivity is not a property of DBCO, which is primarily limited to SPAAC [1]. This orthogonal reactivity profile allows for sophisticated, multi-component labeling strategies where Cy5-PEG2-exo-BCN can be used in one step, and a different orthogonal pair (e.g., TCO-tetrazine) can be used in a subsequent step for multiplexed imaging.

Bioorthogonal Chemistry IEDDA Multiplexing

Optimal Use Cases for Cy5-PEG2-exo-BCN Based on Its Quantitative Performance Profile


Live-Cell and In Vivo Fluorescence Imaging Where Copper Toxicity Must Be Avoided

Cy5-PEG2-exo-BCN is ideally suited for labeling azide-tagged biomolecules in live cells or whole organisms. Its copper-free SPAAC chemistry eliminates the cytotoxic effects associated with copper(I) catalysts, ensuring cell viability and physiological relevance. The near-equivalent kinetics of the exo isomer [1] and the superior performance of BCN over DBCO [2] ensure efficient and rapid labeling, while the PEG2 linker minimizes aggregation, reducing background fluorescence and improving signal-to-noise in imaging applications.

Synthesis of High-Purity Fluorescent Conjugates for Biophysical Assays

The property of BCN to form a single stereoisomeric product upon SPAAC reaction [1] makes Cy5-PEG2-exo-BCN the preferred choice over DBCO for creating homogeneous fluorescent conjugates. This is critical for quantitative biophysical techniques like fluorescence polarization, FRET, or single-molecule fluorescence spectroscopy, where sample heterogeneity can confound data interpretation. The compact PEG2 linker helps ensure the fluorescent label does not perturb the native structure or function of the target protein [2].

Multiplexed Bioorthogonal Labeling and Imaging

The unique dual reactivity of the BCN core with both azides (SPAAC) and tetrazines (IEDDA) [1] enables Cy5-PEG2-exo-BCN to be integrated into multi-step, orthogonal labeling strategies. For instance, a researcher could first use Cy5-PEG2-exo-BCN to label an azide-tagged protein, and subsequently use a TCO-tetrazine pair to label a different target, achieving two-color imaging with minimal cross-reactivity. This capability is not available with single-reactivity probes like DBCO.

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